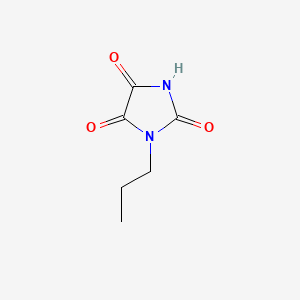

1-Propylimidazolidine-2,4,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C6H8N2O3 . It is a type of imidazolidine-2,4,5-trione, which has been identified as a new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility .

Synthesis Analysis

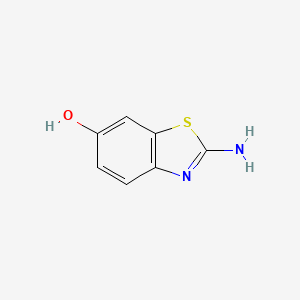

The synthesis of 1-Propylimidazolidine-2,4,5-trione and similar compounds has been discussed in several studies . For instance, a series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .Molecular Structure Analysis

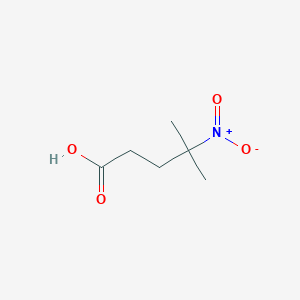

The molecular structure of 1-Propylimidazolidine-2,4,5-trione and similar compounds has been analyzed in several studies . Molecular docking indicates a new bond between the triones and the active site of sEH that in part explains the observed potency of the new pharmacophores .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propylimidazolidine-2,4,5-trione can be found in databases like PubChem . It has a molecular weight of 160.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Applications De Recherche Scientifique

Inhibition of Cholinergic Enzymes

1-Propylimidazolidine-2,4,5-trione is used in the synthesis of highly active acetylcholinesterase and butyrylcholinesterase inhibitors . These inhibitors are derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety . The inhibitory activity on acetylcholinesterase was found to be significantly higher than that of the standard drug rivastigmine . Some of the prepared compounds also showed promising inhibition of butyrylcholinesterase, better than the internal standards rivastigmine and galanthamine .

Inhibition of Tyrosyl-DNA Phosphodiesterase 1

Another application of 1-Propylimidazolidine-2,4,5-trione is in the synthesis of inhibitors for the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 . This enzyme can serve as a molecular target in antitumor therapy . The compounds inhibit the enzyme in submicromolar concentrations . Cytotoxic concentrations were also studied on the glioblastoma cell line SNB19 .

Mécanisme D'action

Target of Action

This compound belongs to the class of imidazoles, which are known to interact with a diverse range of targets and are utilized in various applications

Mode of Action

Imidazoles, in general, are known for their versatility and utility in a number of areas . The specific interaction of 1-Propylimidazolidine-2,4,5-trione with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical pathways due to their diverse range of applications

Pharmacokinetics

The molecular weight of this compound is 156.14 , which may influence its bioavailability

Result of Action

As a member of the imidazole class, it is likely to have diverse effects depending on its specific targets and mode of action

Propriétés

IUPAC Name |

1-propylimidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVHQVPTNDPZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960809 |

Source

|

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propylimidazolidine-2,4,5-trione | |

CAS RN |

40408-38-6 |

Source

|

| Record name | 2,4,5-Imidazolidinetrione, 1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

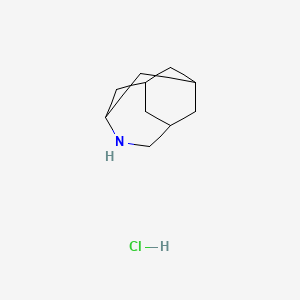

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)